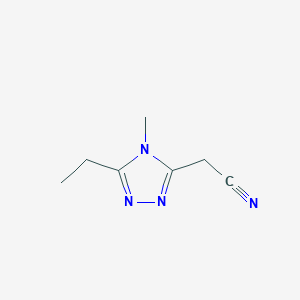

![molecular formula C18H14Cl2N2O2S B2929346 N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide CAS No. 292057-02-4](/img/structure/B2929346.png)

N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

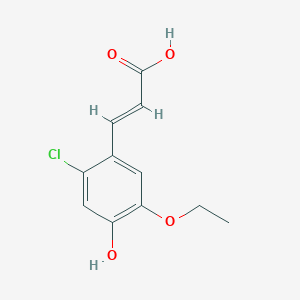

“N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide” is a chemical compound with the molecular formula C18H14Cl2N2O2S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Physical And Chemical Properties Analysis

The molecular weight of “N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide” is 393.287 Da . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Synthesis and Antimicrobial Activity

Novel derivatives containing the thiazole moiety have been synthesized and evaluated for their antimicrobial properties. A study conducted by Alborz et al. (2018) highlights the synthesis of benzothiazole-substituted β-lactam hybrids, which showed moderate activities against a range of Gram-positive and Gram-negative bacterial strains, along with antimalarial activities. The incorporation of methoxyphenyl or ethoxyphenyl groups on the β-lactam ring enhanced their potency, suggesting potential applications in medicinal chemistry (Alborz et al., 2018).

Antiproliferative Activity Studies

Further research into thiazole derivatives has shown promising antiproliferative activities. Alqahtani and Bayazeed (2020) synthesized pyridine linked thiazole hybrids, which were found to exhibit significant anticancer activity against various cancer cell lines, such as liver carcinoma (HepG2) and breast cancer (MCF-7). This study demonstrates the potential of thiazole derivatives in cancer therapy (Alqahtani & Bayazeed, 2020).

Design and Synthesis for Enzyme Inhibition

p38α MAP Kinase Inhibition

Tariq et al. (2018) explored the design, synthesis, and evaluation of novel N-(benzothiazol/oxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio] acetamide derivatives for their anti-inflammatory activity and p38α MAP kinase inhibition. The study identified compounds with promising in vitro and in vivo anti-inflammatory activities, highlighting the therapeutic potential of these derivatives in treating inflammatory diseases (Tariq et al., 2018).

Environmental Applications

Membrane Bioreactor Technology for Herbicide Treatment

The compound's derivatives have been investigated for their environmental applications, particularly in the treatment of herbicides. Ghoshdastidar and Tong (2013) studied the treatment of 2,4-dichlorophenoxyacetic acid (2,4-D), methylchlorophenoxypropionic acid (mecoprop), and 3,6-dichloro-2-methoxybenzoic acid (dicamba) using membrane bioreactor (MBR) technology. This research signifies the role of phenoxyacetamide derivatives in providing an efficient, environmentally friendly means of degrading toxic herbicides found in water sources (Ghoshdastidar & Tong, 2013).

Propiedades

IUPAC Name |

N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2O2S/c19-13-6-7-16(20)12(8-13)9-15-10-21-18(25-15)22-17(23)11-24-14-4-2-1-3-5-14/h1-8,10H,9,11H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTNPEWVCPBCKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2929263.png)

![4-(4-methoxyphenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2929264.png)

![(2E)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B2929265.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2929266.png)

![N-(4-acetylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2929271.png)

![3,5-Dimethyl-4-[4-(3-methylimidazol-4-yl)piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2929284.png)

![4-[1-(2,5-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2929285.png)